molecular formula C3H6O3 B072056 1,1-Dihydroxypropan-2-one CAS No. 1186-47-6

1,1-Dihydroxypropan-2-one

Cat. No.: B072056
CAS No.: 1186-47-6
M. Wt: 90.08 g/mol
InChI Key: UOQFZGVGGMHGEE-UHFFFAOYSA-N
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Description

1,1-Dihydroxypropan-2-one, identified as the peroxy radical CH₃COC(OH)₂OO(•), is a reactive intermediate formed during the decomposition of L-valine under nonthermal dielectric barrier discharge (DBD) plasma conditions . This radical species plays a critical role in oxidative pathways, particularly in DNA damage mechanisms, due to its high reactivity and participation in free radical-mediated reactions . Unlike stable propanone derivatives, this compound peroxy is transient and typically detected in dynamic systems such as plasma-treated biological or chemical environments. Its formation is time-dependent and correlates with the generation of other decomposition products like acetone, pyruvic acid, and organic radicals .

Scientific Research Applications

Cosmetic Applications

Dihydroxyacetone is predominantly recognized for its role in cosmetic formulations, especially in sunless tanning products. It reacts with amino acids in the skin's surface to produce a brown pigment through a process similar to the Maillard reaction. This reaction occurs primarily in the stratum corneum, the outermost layer of the skin, making DHA a popular choice for achieving a tanned appearance without sun exposure.

Safety and Efficacy

  • Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) have evaluated DHA's safety profile, concluding it is safe for use in cosmetic applications when used as directed .
  • Clinical studies have demonstrated its effectiveness in treating conditions like vitiligo by inducing pigmentation in affected areas .

Food Industry Applications

Originally utilized as an artificial sweetener for diabetic patients, dihydroxyacetone has found limited but significant applications in the food industry. Its ability to provide sweetness without raising blood sugar levels makes it an attractive option for food formulations aimed at health-conscious consumers.

Sweetening Agent

  • DHA can serve as a low-calorie sweetener due to its non-glycemic properties.
  • Its use is largely overshadowed by other sweeteners but remains relevant in niche markets focusing on diabetic-friendly products .

Biochemical Research

Dihydroxyacetone is also recognized for its biochemical significance. It plays a role in metabolic pathways and has been studied for its potential health benefits.

Metabolic Role

  • As a ketotriose monosaccharide, DHA participates in glycolysis and can be phosphorylated to form intermediates essential for energy metabolism .
  • Research indicates that DHA can influence stress response pathways in cultured human cells, suggesting potential therapeutic applications in stress-related conditions .

Industrial Applications

The industrial production of dihydroxyacetone primarily involves the oxidation of glycerol. This process has gained attention due to the increasing demand for sustainable production methods.

Production Techniques

  • Microbial fermentation using Gluconobacter oxydans is a common method for producing DHA from glycerol, showcasing its bio-based synthesis potential .
  • Advances in catalytic processes have improved yields and selectivity for DHA during glycerol oxidation, indicating ongoing optimization efforts in industrial applications .

Case Studies and Research Findings

Numerous studies have documented the applications and effects of dihydroxyacetone across various fields:

StudyFocus AreaFindings
SCCS Opinion (2020)Cosmetic SafetyConcluded that DHA is safe for use in cosmetic products at specified concentrations .
Johnson & Fusaro (2022)Mechanism of TanningDemonstrated that DHA's concentration directly affects the extent of browning on skin surfaces .
Research on Vitiligo TreatmentDermatological ApplicationShowed promising results using DHA to induce pigmentation in vitiligo patients .
Industrial Production StudyGlycerol OxidationHighlighted advancements in selective oxidation processes to enhance DHA yield from glycerol .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,1-Dihydroxypropan-2-one, and how can its purity be validated?

  • Methodological Answer : this compound is synthesized via Cu(I)-catalyzed oxidation of hydroxyacetone (2-hydroxypropan-2-one) under mild conditions. Key steps include:

  • Reacting hydroxyacetone with a Cu(I) catalyst in methanol at controlled temperatures (20–25°C).
  • Avoiding excessive concentration due to the compound’s low boiling point and tendency to polymerize.
  • Characterizing the product using 1H^1H NMR (δ 4.70 ppm for the hydroxyl group and δ 2.17 ppm for the methyl group in MeOH-d4_4) and comparing spectra with literature data. Yield optimization requires careful solvent selection and catalyst loading adjustments .

Q. What analytical techniques are critical for identifying this compound in complex mixtures?

  • Methodological Answer :

  • GC-MS : Effective for detecting volatile derivatives; derivatization (e.g., silylation) enhances stability.
  • 1H^1H NMR : Monitors hydroxyl and methyl proton signals, with solvent choice (e.g., MeOH-d4_4) critical to avoid peak broadening.
  • Radical Trapping : In biochemical studies, electron paramagnetic resonance (EPR) or spin-trapping agents (e.g., DMPO) can identify transient radicals like CH3 _3COC(OH)2 _2OO^\bullet derived from this compound .

Advanced Research Questions

Q. How can researchers mitigate challenges in synthesizing this compound due to its physical instability?

  • Methodological Answer :

  • Low-Temperature Processing : Conduct reactions and purifications below 25°C to minimize polymerization.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) during NMR analysis to stabilize the compound.
  • In Situ Analysis : Employ real-time monitoring (e.g., inline IR spectroscopy) to track reaction progress without isolating unstable intermediates .

Q. What mechanistic role does this compound play in radical-mediated DNA damage, and how can this be experimentally validated?

  • Methodological Answer :

  • Plasma Treatment Studies : Expose L-valine solutions to dielectric barrier discharge (DBD) plasma to generate this compound peroxy radicals.
  • Radical Detection : Use GC-MS to identify decomposition products (e.g., acetone, pyruvic acid) and EPR to confirm radical intermediates.
  • DNA Interaction Assays : Co-incubate radicals with plasmid DNA and quantify strand breaks via gel electrophoresis .

Q. How should researchers address contradictory data in purity assessments of this compound across different synthesis methods?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, elemental analysis).
  • Controlled Replication : Standardize reaction conditions (catalyst purity, solvent grade) to isolate variables.
  • Secondary Data Integration : Compare findings with published spectra and decomposition profiles, prioritizing peer-reviewed sources over industrial datasets .

Q. Methodological Design Considerations

Q. What criteria should guide the formulation of research questions on this compound’s reactivity?

  • Methodological Answer : Apply the FINER framework :

  • Feasible : Ensure access to specialized equipment (e.g., plasma reactors for radical studies).
  • Novel : Investigate understudied pathways, such as its role in abiotic stress responses.
  • Ethical : Adhere to safety protocols for handling reactive intermediates.
  • Relevant : Align with gaps in organic radical chemistry or environmental toxicology .

Q. How can researchers design experiments to study this compound’s environmental degradation pathways?

  • Methodological Answer :

  • Simulated Environmental Systems : Use UV irradiation or microbial consortia to mimic natural degradation.
  • Metabolite Profiling : Employ high-resolution LC-MS to track transformation products.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to quantify degradation rates under varying pH and temperature conditions .

Q. Data Analysis and Reporting Standards

Q. What are the best practices for reporting synthetic and analytical data on this compound in peer-reviewed journals?

  • Methodological Answer :

  • Reproducibility : Detail catalyst preparation, solvent purification, and NMR acquisition parameters (e.g., relaxation delays).
  • Supporting Information : Provide raw spectral data and chromatograms in supplementary files.
  • Ethical Compliance : Disclose any hazards (e.g., radical toxicity) and institutional safety approvals .

Comparison with Similar Compounds

Propan-2-one (acetone) derivatives exhibit diverse chemical behaviors based on their substituents. Below is a detailed comparison of 1,1-dihydroxypropan-2-one with structurally related compounds, emphasizing their molecular features, reactivity, and applications.

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Propan-2-one Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Features Reference
This compound peroxy N/A* C₃H₆O₅• Two hydroxyl groups, peroxy radical Reactive intermediate, transient
1-Hydroxy-3-phenylpropan-2-one 4982-08-5 C₉H₁₀O₂ Hydroxyl, phenyl group Stable, aromatic moiety
1-Chloro-1-(2,4-difluorophenyl)propan-2-one N/A† C₉H₆ClF₂O Chloro, difluorophenyl groups Halogenated, lipophilic
(R)-1,1-Dimethoxy-2-hydroxypropane 96503-30-9 C₅H₁₂O₃ Dimethoxy, hydroxyl groups Acetal derivative, chiral
1-(Pyrimidin-2-yl)propan-1-one 54643-09-3 C₇H₈N₂O Pyrimidine ring Pharmaceutical impurity reference

*Not a stable compound; CAS number unavailable.

Key Observations:

Substituent Influence on Reactivity: The hydroxyl groups in this compound peroxy enhance its oxidative capacity, making it highly reactive compared to stable analogs like 1-hydroxy-3-phenylpropan-2-one . Acetal derivatives (e.g., (R)-1,1-dimethoxy-2-hydroxypropane) demonstrate reduced reactivity, favoring stability in aqueous environments .

Biological and Industrial Relevance: this compound peroxy is implicated in plasma-induced DNA damage, highlighting its role in biomedical research . 1-Hydroxy-3-phenylpropan-2-one and its analogs are used in synthetic organic chemistry for constructing chiral intermediates . Halogenated propanones (e.g., 1-chloro derivatives) are precursors in agrochemical and pharmaceutical synthesis .

Stability and Reactivity Profiles

  • Radical vs. Stable Compounds : this compound peroxy is a short-lived radical with a half-life dependent on environmental conditions, whereas analogs like 1-hydroxy-3-phenylpropan-2-one are stable under standard conditions .
  • Degradation Pathways: Plasma-treated systems generate this compound peroxy alongside acetone and pyruvic acid, while halogenated propanones degrade via dehalogenation or nucleophilic substitution .

Preparation Methods

Catalytic Oxidation of Glycerol

Glycerol, a byproduct of biodiesel production, has emerged as a low-cost feedstock for synthesizing value-added compounds. While its oxidation typically yields 1,3-dihydroxypropan-2-one (DHA) via selective oxidation of the secondary hydroxyl group , modifying reaction conditions and catalysts could theoretically target primary hydroxyl groups to produce 1,1-dihydroxypropan-2-one.

Heterogeneous Catalysis

Noble metal catalysts, such as platinum (Pt) or palladium (Pd) supported on carbonaceous materials, are widely used for glycerol oxidation. In studies focusing on DHA synthesis, Pt/C catalysts under alkaline conditions achieve ~50% selectivity for DHA at 60°C . For this compound, altering the catalyst’s electronic properties or support matrix might shift selectivity toward primary hydroxyl oxidation. Bimetallic systems (e.g., Pt-Bi) could suppress overoxidation and enhance primary carbon activation, though experimental data for this specific isomer remain sparse .

Homogeneous Catalysis

Homogeneous palladium complexes, such as Pd(II) acetate in acidic media, facilitate glycerol oxidation at milder temperatures (40–80°C). These systems avoid microbial catalysts like Gluconobacter oxydans, which are constrained by low productivity and high purification costs . Theoretical studies suggest that ligand design in Pd complexes could stabilize intermediates favoring primary hydroxyl oxidation, though practical yields for this compound are unreported .

Hydration of Methylglyoxal

This compound is the hydrate form of methylglyoxal (2-oxopropanal). Industrial synthesis often involves methylglyoxal production followed by controlled hydration.

Methylglyoxal Synthesis

Methylglyoxal is generated via:

  • Oxidation of Acetone : Ozonolysis or catalytic oxidation of acetone using silver-based catalysts at 300–400°C yields methylglyoxal with ~30% efficiency .

  • Glucose Degradation : Enzymatic pathways via methylglyoxal synthase convert dihydroxyacetone phosphate (DHAP) into methylglyoxal, though this route is primarily biochemical .

Hydration Process

Methylglyoxal undergoes spontaneous hydration in aqueous media to form this compound. Acidic conditions (pH 2–4) accelerate this process, achieving equilibrium within hours at 25°C . The reaction is reversible, with the hydrate form dominating in solution (>90% at equilibrium) .

Biochemical Pathways

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae naturally produce methylglyoxal as a byproduct of glycolysis. The glyoxalase system then converts it into D-lactate via glutathione-dependent intermediates . Engineered strains lacking glyoxalase I could accumulate methylglyoxal hydrate, though industrial-scale production remains challenging due to toxicity concerns.

Comparative Analysis of Methods

Method Catalyst/System Temperature Yield Challenges
Glycerol OxidationPt/C, Pd complexes40–80°C<5%*Low selectivity for 1,1 isomer
Methylglyoxal HydrationAcidic aqueous media25°C>90%Equilibrium-limited, purification
Biochemical ProductionEngineered microbes37°CN/AToxicity, low throughput

*Theoretical estimate based on DHA synthesis data .

Industrial and Research Considerations

The surplus of glycerol from biodiesel production (~10 million tons annually) makes it an attractive feedstock . However, transitioning from DHA to this compound synthesis requires breakthroughs in catalyst design. Computational studies exploring transition-state geometries for primary hydroxyl oxidation could inform catalyst development . Meanwhile, methylglyoxal hydration offers a direct route but demands efficient separation techniques to isolate the hydrate from aqueous mixtures .

Properties

CAS No.

1186-47-6

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

IUPAC Name

1,1-dihydroxypropan-2-one

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h3,5-6H,1H3

InChI Key

UOQFZGVGGMHGEE-UHFFFAOYSA-N

SMILES

CC(=O)C(O)O

Canonical SMILES

CC(=O)C(O)O

Synonyms

methylglyoxal hydrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

Measurements of conversion rate of formaldehyde to dihydroxyacetone were performed through the enzyme-coupled spectrophotometric assay described in Example 1, wherein the NADH consumption resulting from the reduction of dihydroxyacetone to glycerol is measured. Individual reactions contained 5 μM of the enzyme (BAL, FLS r3a, FLS r3b, FLS r3c, FLS r3d, FLS r4a, and FLS r4b), 0.1 mg/mL glycerol dehydrogenase, 1 mM NADH, 50 mM potassium phosphate buffer at pH 8.0, 0.2 mM thiamine diphosphate 2 mM MgSO4, and formaldehyde ranging from 0 to 50 mM. The change in absorbance at 340 nm was monitored, which resulted from the oxidation-reduction reaction of NADH to NAD and dihydroxyacetone to glycerol catalyzed by the coupling enzyme glycerol dehydrogenase. An increased rate of dihydroxyacetone production from formaldehyde by formolase enzymes resulted in an increased rate of NADH oxidation. The change in absorbance at 340 nm was converted into concentrations using an extinction coefficient of 6220 M−1 cm−1.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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